molecular formula C10H17NO2S2 B8703426 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide

5-ethyl-N-tert.butyl-thiophene-2-sulfonamide

Cat. No. B8703426
M. Wt: 247.4 g/mol
InChI Key: UWSJKYHYYQWTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-tert.butyl-thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H17NO2S2 and its molecular weight is 247.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

N-tert-butyl-5-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C10H17NO2S2/c1-5-8-6-7-9(14-8)15(12,13)11-10(2,3)4/h6-7,11H,5H2,1-4H3

InChI Key

UWSJKYHYYQWTMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

222 gm (1.07 mol) of phosphorus pentachloride were added in portions while stirring and cooling to 310 gm (2.7 mol) of chlorosulfonic acid. After the evolution of hydrogen chloride had subsided, 100 gm (0.89 mol) of 2-ethyl-thiophene were added dropwise while stirring at a temperature of 20° C. When the addition was finished, the reaction mixture was poured over ice and extracted with ether. The ether solution was washed until neutral, dried and evaporated. The residue was taken up in tetrahydrofuran, and the solution was added dropwise to a solution of 169 gm (2.3 mol) of tert.butylamine in 200 ml of tetrahydrofuran. After refluxing for 3 hours, the reaction mixture was filtered to separate the precipitated tert.butylamine hydrochloride, and the filtrate was evaporated in vacuo. The residue was taken up in ether and the solution was washed with dilute hydrochloric acid and with water, dried and evaporated. 147 gm of crude product were obtained which, after purification on a silica gel column (4 kg of silica gel 40 for column chromatography, particle size 0.2-0.5 mm; eluant: cyclohexane/ethyl acetate 4:1), yielded 117.6 gm (53% of theory) of 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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